3,5-dimethylbenzenesulfonic Acid
Overview
Description
3,5-Dimethylbenzenesulfonic acid is a derivative of benzenesulfonic acid where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is related to various other benzenesulfonic acids and their derivatives, which have been studied for their chemical properties, synthesis, and potential applications in different chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 3,5-dimethylbenzenesulfonic acid involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid, leading to the formation of sterically hindered isomeric forms of dimethylbenzenesulfonyl chloride. These compounds are structurally characterized by X-ray single crystal diffraction, indicating the formation of molecular crystals with specific space groups and lattice parameters .
Molecular Structure Analysis
The molecular structure of 3,5-dimethylbenzenesulfonic acid derivatives has been determined using X-ray crystallography. For example, the structure of 3,5-dimethylbenzoic acid, a closely related compound, has been refined to show a monoclinic space group with specific cell dimensions and a carbon skeleton of the benzene ring with C2v symmetry . The bond distances and angles within the benzene ring are consistent with those measured in related molecules in the gas phase.
Chemical Reactions Analysis
Chemical reactions involving 3,5-dimethylbenzenesulfonic acid derivatives include site-selective oxidation of substituted phenols catalyzed by dimethyl iodoxybenzenesulfonic acid, leading to the formation of benzoquinols or their cyclodimers . Additionally, peroxidase-catalyzed desulfonation of dimethyl hydroxy and amino benzenesulfonic acids has been observed, resulting in the elimination of sulfonic acid as inorganic sulfite and the production of dimethyl benzoquinone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethylbenzenesulfonic acid derivatives are influenced by their molecular structure. The steric hindrance in these molecules affects their reactivity in substitution reactions in aqueous solutions, as indicated by kinetic investigations . The hydrolysis of related arenesulfonic acids in hydrochloric acid solutions has been studied, revealing that the hydrolysis proceeds via noncatalytic and catalytic routes, with the rate being proportional to the concentration of sulfonic acid .
Scientific Research Applications
Organotin Complex Synthesis
3,5-dimethylbenzenesulfonic acid is used in the synthesis of novel organotin dication complexes. For instance, the reaction of n-Bu2SnO with 2,5-dimethylbenzenesulfonic acid results in a stable monomeric tin complex that exhibits an unprecedented two-dimensional layered structure. This structure is facilitated by hydrogen-bonding interactions between the coordinated water and the sulfonate anion moieties. Moreover, these complexes demonstrate significant potential as catalysts for acylation of alcohols and phenols (Chandrasekhar et al., 2002).
Aqueous Organic Redox Flow Batteries
Another application is in the development of aqueous organic redox flow batteries (ORBAT). Specifically, 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (a compound related to 3,5-dimethylbenzenesulfonic acid) has been synthesized and identified as a promising positive side electrolyte material for ORBATs. It addresses significant issues such as the Michael reaction with water, which is a common problem with other materials. This material demonstrates excellent chemical stability and operational efficiency in ORBATs, making it a viable candidate for large-scale electrical energy storage solutions (Hoober-Burkhardt et al., 2017; Murali et al., 2018).
Coordination Polymers
3,5-dimethylbenzenesulfonic acid is also instrumental in synthesizing coordination polymers. For example, phenylbismuth bis(2,5-dimethylbenzenesulfonate), a coordination polymer, was synthesized from the reaction between triphenylbismuth and 2,5-dimethylbenzenesulfonic acid. This compound is characterized by its unique molecular structure and properties (Sharutin & Sharutina, 2014; Sharutin et al., 2016).
Advanced Catalysis
Additionally, 3,5-dimethylbenzenesulfonic acid-modified catalysts have been used in the production of advanced biofuels. For instance, arenesulfonic acid-modified mesostructured silica has shown high catalytic performance in the transformation of fructose to 5-ethoxymethyl furfural, an advanced biofuel. The catalyst's performance is attributed to its excellent textural properties, surface concentration of acid sites, and acid strength (Morales et al., 2017).
Safety And Hazards
3,5-Dimethylbenzenesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion or irritation, serious eye damage or irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3,5-dimethylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVYAQIVJUCNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275009 | |
Record name | 3,5-dimethylbenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethylbenzenesulfonic Acid | |
CAS RN |
18023-22-8 | |
Record name | 3,5-dimethylbenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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